molecular formula C24H23N3O3S2 B3076525 N-(4-ethoxyphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1040648-98-3

N-(4-ethoxyphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B3076525
CAS No.: 1040648-98-3
M. Wt: 465.6 g/mol
InChI Key: YZLDMXQIASLRGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Ethoxyphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a thieno[3,2-d]pyrimidinone derivative characterized by a substituted acetamide moiety. Its structure includes:

  • A thieno[3,2-d]pyrimidin-4-one core with a methyl group at position 3 and a 4-methylphenyl substituent at position 6.
  • A sulfanyl (-S-) bridge at position 2, linking the heterocyclic core to an acetamide group.
  • An N-(4-ethoxyphenyl) group attached to the acetamide nitrogen, introducing an electron-donating ethoxy substituent.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[3-methyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S2/c1-4-30-18-11-9-17(10-12-18)25-20(28)14-32-24-26-21-19(16-7-5-15(2)6-8-16)13-31-22(21)23(29)27(24)3/h5-13H,4,14H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZLDMXQIASLRGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C)SC=C3C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the thienopyrimidine core, followed by the introduction of the ethoxyphenyl and methylphenyl groups through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, would be optimized to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of such compounds would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring safety and environmental regulations are met, and implementing purification techniques such as crystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions could be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to modify the aromatic rings or other parts of the molecule.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, N-(4-ethoxyphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide could be used as a building block for the synthesis of more complex molecules or as a model compound for studying reaction mechanisms.

Biology and Medicine

In biological and medicinal research, compounds with thienopyrimidine cores are often investigated for their potential as therapeutic agents. They may exhibit activities such as enzyme inhibition, antimicrobial properties, or anticancer effects.

Industry

In industry, such compounds might be used in the development of new materials, pharmaceuticals, or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action for N-(4-ethoxyphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide would depend on its specific biological activity. Generally, it could interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.

Comparison with Similar Compounds

Compound A : 2-[[3-(4-Methylphenyl)-4-Oxo-6,7-Dihydrothieno[3,2-d]Pyrimidin-2-yl]Sulfanyl]-N-[4-(Trifluoromethoxy)Phenyl]Acetamide (ECHEMI, 2022)

  • Key Differences: The phenyl group on the acetamide nitrogen is substituted with trifluoromethoxy (-OCF₃) instead of ethoxy (-OCH₂CH₃). The thienopyrimidinone core is 6,7-dihydro (saturated), reducing aromaticity compared to the target compound’s fully unsaturated system.
  • Implications: The electron-withdrawing trifluoromethoxy group may enhance metabolic stability but reduce solubility compared to the ethoxy group. Saturation of the thienopyrimidinone ring could alter binding affinity to biological targets like kinases .

Compound B : N-(4-Butylphenyl)-2-{[3-Methyl-4-Oxo-7-Phenyl-3H,4H-Thieno[3,2-d]Pyrimidin-2-yl]Sulfanyl}Acetamide (CAS 1040632-67-4)

  • Key Differences: The acetamide phenyl group is substituted with a butyl (-C₄H₉) chain instead of ethoxy. The 7-position of the thienopyrimidinone core is substituted with phenyl rather than 4-methylphenyl.
  • Implications: The lipophilic butyl group may improve membrane permeability but reduce aqueous solubility.

Core Heterocycle Modifications

Compound C : N-(4-Chlorophenyl)-2-[(4,6-Diaminopyrimidin-2-yl)Sulfanyl]Acetamide (Subasri et al.)

  • Key Differences: Replaces the thieno[3,2-d]pyrimidinone core with a 4,6-diaminopyrimidine ring. The acetamide phenyl group is substituted with chlorine instead of ethoxy.
  • Implications: The diaminopyrimidine core enables hydrogen bonding, which may enhance target affinity but reduce metabolic stability.

Sulfanyl Bridge and Amide Modifications

Compound D : 2-[(2-Aminophenyl)Sulfanyl]-N-(4-Methoxyphenyl)Acetamide (Murtaza et al., 2012)

  • Key Differences: The sulfanyl bridge is attached to an aminophenyl group instead of a thienopyrimidinone. The acetamide phenyl group has a methoxy (-OCH₃) substituent.
  • Methoxy is less bulky than ethoxy, possibly altering pharmacokinetic profiles .

Key Research Findings

  • Electron-Donating vs. Withdrawing Groups : Ethoxy (-OCH₂CH₃) in the target compound likely improves solubility compared to Compound A’s -OCF₃ but may reduce metabolic stability .
  • Substituent Bulk : The 4-methylphenyl group at position 7 in the target compound may provide steric advantages over Compound B’s unsubstituted phenyl, improving binding pocket interactions .

Biological Activity

N-(4-ethoxyphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a thienopyrimidine core structure, which is significant for its biological activity. The molecular formula is C24H23N3O3S2C_{24}H_{23}N_{3}O_{3}S_{2} with a molecular weight of 465.59 g/mol. The structural complexity allows for interactions with various biological targets.

The primary mechanism of action involves the inhibition of specific kinases that are crucial in cancer cell proliferation. The thienopyrimidine core has been shown to interact with various enzymes, notably:

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) : Inhibiting this receptor can impede angiogenesis, a critical process in tumor growth.
  • AKT (Protein Kinase B) : Inhibition of AKT affects cell survival and proliferation pathways.

Research indicates that the compound induces S phase cell cycle arrest and promotes caspase-3-induced apoptosis in cancer cells, highlighting its potential as an anticancer agent .

Anticancer Activity

Several studies have assessed the anticancer properties of this compound:

  • In Vitro Assays :
    • The compound demonstrated significant cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) and PC-3 (prostate cancer) cells.
    • IC50 values ranged from 0.075 μM to 6.96 μM depending on the target enzyme and cell type .
Cell LineIC50 (μM)Mechanism
HepG20.075VEGFR-2 inhibition
PC-34.60AKT inhibition
  • Mechanistic Studies :
    • Docking studies revealed that the compound fits well within the active sites of VEGFR-2 and AKT, indicating a strong potential for therapeutic applications .

Comparative Analysis

When compared to other similar compounds, this compound exhibits unique properties due to its specific structural features:

Compound NameUnique FeaturesBiological Activity
N-(4-acetamidophenyl)-...Thienopyrimidine coreAnticancer activity via kinase inhibition
N-(4-butylphenyl)-...Different side chainsVarying potency against different cancer types

Case Studies

Recent investigations into the biological activity of this compound have yielded promising results:

  • Study on HepG2 Cells : A study demonstrated that treatment with the compound led to significant apoptosis in liver cancer cells through caspase activation .
  • Prostate Cancer Research : Another study highlighted its effectiveness against prostate cancer cells, where it induced cell cycle arrest and inhibited key signaling pathways associated with tumor growth .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-ethoxyphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-ethoxyphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.